Enantiomeric Purity vs. Racemate
The target compound is supplied as the single (S)-enantiomer with certified purity ≥98% , whereas the commercially available racemic 1-(1H-indazol-5-yl)ethanamine (CAS 1001906-62-2) is a 1:1 mixture of (R)- and (S)-enantiomers . No quantitative enzymatic or receptor activity data directly comparing the isolated (S)- and (R)-enantiomers of 1-(1H-indazol-5-yl)ethanamine were identified in the open literature. However, in the structurally related chiral indazolyl amino ester series employed for the CGRP receptor antagonist program, the (R)-enantiomer of the elaborated amino ester intermediate was required for target potency; the incorrect (S)-enantiomer yielded inactive material, underscoring that stereochemistry at the alpha-carbon of the indazole-ethanamine scaffold is a critical determinant of downstream biological activity [1].
| Evidence Dimension | Stereochemical purity and enantiomeric composition |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer |
| Comparator Or Baseline | Racemic 1-(1H-indazol-5-yl)ethanamine (CAS 1001906-62-2): 50:50 mixture of (R) and (S) |
| Quantified Difference | Essentially enantiopure (≥98% ee) vs. 0% ee |
| Conditions | Commercial specification as stated by vendor; no published chiral HPLC or optical rotation data available. |
Why This Matters
For asymmetric synthesis applications, use of a single enantiomer eliminates the 50% unproductive mass of the undesired enantiomer that would otherwise require separation or lead to diastereomeric mixtures in downstream steps.
- [1] Cann, R. O. et al. (2012). Selection of an Enantioselective Process for the Preparation of a CGRP Receptor Inhibitor. Org. Process Res. Dev., 16(12), 1953–1966. DOI: 10.1021/op3003097. View Source
